molecular formula C17H28BNO4S B7958412 N-Butyl-3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

N-Butyl-3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Cat. No.: B7958412
M. Wt: 353.3 g/mol
InChI Key: NCOIPGUWNQGLSL-UHFFFAOYSA-N
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Description

N-Butyl-3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a complex organic compound featuring a sulfonamide group, a boronate ester, and a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Boronate Ester: The tetramethyl-1,3,2-dioxaborolane moiety is often introduced via a reaction between pinacol and boronic acid derivatives under dehydrating conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the corresponding sulfonyl chloride with an amine, in this case, butylamine.

    Coupling Reactions: The final step involves coupling the boronate ester with the sulfonamide derivative, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronate ester can undergo oxidation to form boronic acids.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-Butyl-3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Biology and Medicine

In medicinal chemistry, this compound can be used to design and synthesize new drugs. The sulfonamide group is known for its antibacterial properties, and the boronate ester can be used to target specific enzymes or proteins.

Industry

In materials science, this compound can be used to create polymers and other materials with specific properties

Mechanism of Action

The mechanism by which N-Butyl-3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide exerts its effects depends on its application. In medicinal chemistry, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Similar boronate ester functionality but lacks the sulfonamide group.

    Sulfanilamide: Contains the sulfonamide group but lacks the boronate ester.

    Pinacolborane: Contains the boronate ester but lacks the sulfonamide and butyl groups.

Uniqueness

N-Butyl-3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is unique due to the combination of its boronate ester and sulfonamide functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to compounds with only one of these groups.

This compound’s versatility makes it a valuable tool in various fields, from synthetic chemistry to drug development and materials science.

Properties

IUPAC Name

N-butyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28BNO4S/c1-7-8-9-19-24(20,21)15-11-13(2)10-14(12-15)18-22-16(3,4)17(5,6)23-18/h10-12,19H,7-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOIPGUWNQGLSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)S(=O)(=O)NCCCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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